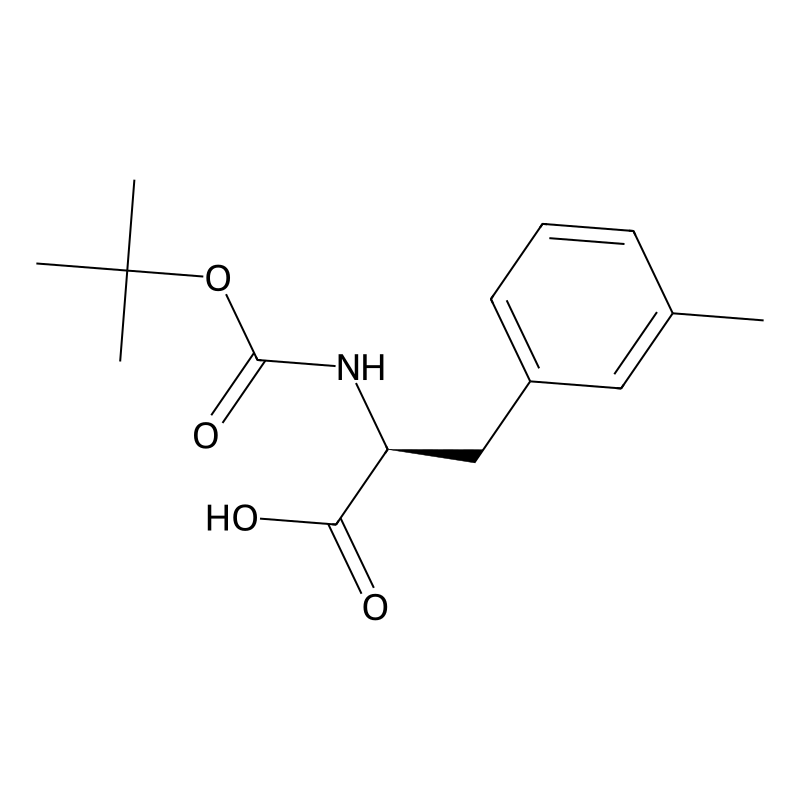

Boc-Phe(3-Me)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-Phe(3-Me)-OH (CAS 114873-06-2) is an unnatural amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substitution at the meta-position of the phenyl ring. In peptide synthesis and peptidomimetic drug design, this compound serves as a critical building block for introducing specific steric bulk and enhanced hydrophobicity compared to canonical L-phenylalanine. The Boc protection strategy makes it specifically suited for Boc-solid-phase peptide synthesis (Boc-SPPS) or solution-phase workflows requiring acid-labile deprotection (e.g., using trifluoroacetic acid), particularly when synthesizing base-sensitive sequences where Fmoc chemistry is contraindicated [1].

Research Fit

Substituting Boc-Phe(3-Me)-OH with standard Boc-Phe-OH or the para-methylated analog (Boc-Phe(4-Me)-OH) fundamentally alters both the spatial geometry and the partition coefficient (LogP) of the resulting peptide. In structure-based drug design, the exact meta-positioning of the methyl group is often required to exploit distinct sub-pockets in enzyme active sites—such as the S2 pocket of parasitic proteases—which cannot be engaged by the unsubstituted phenyl ring. Furthermore, replacing the meta-methyl group with a standard phenylalanine residue reduces the overall lipophilicity of the sequence, frequently resulting in a loss of blood-brain barrier (BBB) penetrance and rendering the synthesized peptidomimetic ineffective for central nervous system (CNS) applications [1].

Substitution Risk

Lacks the 3-methyl steric bulk and altered hydrophobicity, which may shift peptide conformation and protease susceptibility.

Different methyl orientation can alter spatial presentation and receptor interaction profiles compared to meta-substitution.

D-configuration may disrupt peptidase recognition and peptide half-life, limiting direct replacement in L-peptide sequences.

S2 Pocket Steric Exploitation for Parasitic vs. Human Cathepsin L Selectivity

When designing inhibitors for Toxoplasma gondii cathepsin L (TgCPL), substituting standard phenylalanine with the 3-methyl analog at the P2 position exploits a unique structural difference. The meta-methyl group sits 3–4 Å from Asp218 in the TgCPL S2 pocket, a residue that is replaced by a hydrophobic alanine in human cathepsin L. This specific steric interaction allows researchers to modulate species selectivity by nearly 50-fold compared to unmethylated baselines[1].

| Evidence Dimension | Target Selectivity (TgCPL vs. HsCPL) |

| Target Compound Data | 3-Me-Phe substitution drives up to 50-fold selectivity for TgCPL over HsCPL. |

| Comparator Or Baseline | Standard Phenylalanine (lacks meta-steric bulk, resulting in poor selectivity). |

| Quantified Difference | ~50-fold improvement in parasitic vs. human isoform selectivity. |

| Conditions | Dipeptide nitrile inhibitor SAR assays and X-ray co-crystal overlay. |

Procuring the meta-methylated analog is essential for structural biologists and medicinal chemists aiming to achieve species-specific protease inhibition without off-target human toxicity.

Enhanced Lipophilicity for Blood-Brain Barrier (BBB) Penetration

The incorporation of the meta-methyl group significantly increases the overall lipophilicity of the resulting peptide sequence compared to standard phenylalanine. In the optimization of dipeptidic TgCPL inhibitors, this enhanced hydrophobicity was critical for achieving a brain-to-plasma ratio of 0.5, enabling the molecule to cross the blood-brain barrier (BBB) to target dormant-phase infections in the CNS [1].

| Evidence Dimension | Blood-Brain Barrier (BBB) Penetrance |

| Target Compound Data | Optimized 3-Me-Phe analogs achieve a 0.5 brain/plasma ratio. |

| Comparator Or Baseline | Unsubstituted Phe analogs (lower lipophilicity, rapid clearance, and poor CNS distribution). |

| Quantified Difference | Measurable CNS penetrance (0.5 ratio) vs. baseline exclusion. |

| Conditions | In vivo pharmacokinetic profiling in mice. |

Buyers developing neurotherapeutics or CNS-active antiparasitics must select this methylated building block to ensure sufficient lipid solubility for BBB crossing.

High Diastereomeric Purity Retention in Complex Solution-Phase Coupling

Despite the added steric bulk at the meta position, Boc-Phe(3-Me)-OH demonstrates excellent processability in complex multi-step syntheses. When coupled using PyBOP/DIPEA to form dipeptide-derived alkynes (irreversible cysteine cathepsin inhibitors), the building block maintains >94–99% diastereomeric purity. The Boc protecting group is specifically required here to allow orthogonal TFA deprotection without disrupting base-sensitive alkyne or nitrile pharmacophores[1].

| Evidence Dimension | Diastereomeric Excess (de) Post-Coupling |

| Target Compound Data | >94–99% diastereomeric purity maintained during coupling. |

| Comparator Or Baseline | Epimerization-prone unnatural amino acids or non-optimized routes (<1% overall yield). |

| Quantified Difference | Reliable stereochemical retention (>94%) despite steric hindrance. |

| Conditions | Solution-phase coupling with PyBOP/DIPEA followed by TFA deprotection. |

Assures process chemists that the meta-methyl group does not compromise coupling kinetics or induce epimerization during standard activation protocols.

Species-Selective Protease Inhibitor Development

Ideal for medicinal chemists designing inhibitors that must discriminate between highly homologous enzymes (e.g., parasitic vs. human cathepsins) by exploiting subtle steric differences in the S2 binding pocket [1].

CNS-Penetrant Peptidomimetic Synthesis

The right choice for formulating neurotherapeutics where standard canonical amino acids fail to provide the necessary lipophilicity (LogP) required to cross the blood-brain barrier [1].

Orthogonal Solution-Phase Peptide Chemistry

Highly recommended for multi-step solution-phase syntheses of irreversible inhibitors (such as dipeptide alkynes or nitriles) where the Boc group allows for clean TFA-mediated deprotection without disturbing base-sensitive functional groups [2].

Application Fit Matrix

References

- [1] Zwicker JD, et al. 'Optimization of dipeptidic inhibitors of cathepsin L for improved Toxoplasma gondii selectivity and CNS permeability.' Bioorganic & Medicinal Chemistry Letters, 2018, 28(10), 1972-1980.

- [2] Behring L, et al. 'Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins.' Journal of Medicinal Chemistry, 2023, 66(6), 3818-3851.

XLogP3

Wikipedia

Explore Compound Types